Boc-D-Arg(NO2)-OH

Peptide Synthesis Stereochemistry D-Amino Acid

Boc-D-Arg(NO2)-OH is the non-substitutable, stereochemically defined D-arginine building block for Boc-SPPS. Its orthogonal protection—Boc at Nα and NO₂ at Nω—enables selective deprotection and prevents δ-lactam formation and guanidine acylation. The NO₂ group remains intact under TFA, TFMSA, and TMSOTf conditions, facilitating convergent peptide synthesis with subsequent removal by HF or catalytic hydrogenolysis. Substituting the L-isomer (CAS 2188-18-3) or unprotected arginine yields incorrect stereochemistry and compromises biological activity, receptor binding, and synthetic yield. Essential for antimicrobial peptide research, selective protease inhibitor development, and human plasma kallikrein inactivator synthesis. Procure exclusively this defined D-isomer.

Molecular Formula C11H21N5O6
Molecular Weight 319.31 g/mol
CAS No. 50913-12-7
Cat. No. B557087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Arg(NO2)-OH
CAS50913-12-7
SynonymsBoc-D-Arg(NO2)-OH; 50913-12-7; omega-Nitro-Boc-D-arginine; Nalpha-Boc-Nomega-nitro-D-arginine; C11H21N5O6; AC1ODWBA; PubChem12153; boc-nw-nitro-d-arginine; N'-Nitro-N-Boc-D-arginine; SCHEMBL5966662; CTK7D1240; CTK8B2844; MolPort-000-150-590; OZSSOVRIEPAIMP-SSDOTTSWSA-N; ACN-S003043; ZINC2575519; ANW-41162; OR0122; AKOS024256803; AN-41385; FS000065; KB-59294; SC-09313; AB0010516; TC-308668
Molecular FormulaC11H21N5O6
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-]
InChIInChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)/t7-/m1/s1
InChIKeyOZSSOVRIEPAIMP-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Arg(NO2)-OH (CAS 50913-12-7) as a D-Arginine Building Block in Peptide Synthesis


Boc-D-Arg(NO2)-OH (Nα-Boc-Nω-nitro-D-arginine, CAS 50913-12-7) is a protected D-arginine derivative in which the α-amino group is temporarily masked by a tert-butoxycarbonyl (Boc) group and the guanidino side chain bears a nitro (NO₂) moiety . It is a key building block for the solid-phase synthesis (SPPS) of peptides containing D-arginine residues, typically under Boc/Bzl chemistry strategies . The compound is available as a white solid with a molecular formula of C₁₁H₂₁N₅O₆, a molecular weight of 319.31 g/mol, and is characterized by a specific optical rotation of [α]D²⁰ = +7.0 ± 2º (c=1 in DMF) . Its primary utility lies in the precise, stereochemically controlled incorporation of D-arginine into complex peptide chains.

Why Boc-D-Arg(NO2)-OH Cannot Be Replaced by L-Isomer or Unprotected Arginine Derivatives


The substitution of Boc-D-Arg(NO2)-OH with a generic alternative, such as the L-isomer (Boc-Arg(NO2)-OH, CAS 2188-18-3) or an unprotected arginine derivative, is not scientifically valid. The stereochemistry at the α-carbon (D- vs. L-configuration) dictates the three-dimensional structure and biological activity of the final peptide . Using the L-isomer would yield a diastereomeric or enantiomeric peptide, potentially altering its interaction with target receptors or enzymes and negating the purpose of the synthesis . Furthermore, the absence of the orthogonal NO₂ protecting group would lead to uncontrolled side reactions, such as δ-lactam formation or guanidine acylation, compromising peptide yield and purity [1]. The specific combination of D-stereochemistry and orthogonal side-chain protection makes Boc-D-Arg(NO2)-OH a non-substitutable entity in the defined synthetic route.

Quantitative Differentiators for Boc-D-Arg(NO2)-OH (CAS 50913-12-7)


Enantiomeric Specificity: D-Arginine vs. L-Arginine Isomer for Stereochemical Integrity

Boc-D-Arg(NO2)-OH is the D-enantiomer, as confirmed by its specific optical rotation of [α]D²⁰ = +7.0 ± 2º (c=1 in DMF) . This contrasts with the L-isomer, Boc-Arg(NO2)-OH (CAS 2188-18-3), which exhibits an optical rotation of approximately [α]D²⁰ = -7.0º . The quantitative difference in optical rotation ensures the correct stereochemical incorporation into peptides, a critical factor for biological activity.

Peptide Synthesis Stereochemistry D-Amino Acid

Minimized δ-Lactam Formation vs. Alternative Arginine Protecting Groups

The nitro (NO₂) protecting group on Boc-D-Arg(NO2)-OH is specifically chosen to suppress the formation of δ-lactam, a common and yield-reducing side reaction during arginine coupling . A comparative study by Cezari and Juliano (1996) demonstrated that alternative protecting groups, such as the tosyl (Tos) group in Boc-Arg(Tos)-OH, led to 'significant amounts of delta-lactam' during the synthesis of chloromethyl ketones, whereas the nitro group is associated with reduced lactam formation [1]. While the study did not provide a direct, side-by-side percentage for the nitro derivative, it established that the choice of protecting group directly impacts lactam formation rates, with the nitro group being a preferred option for minimizing this side reaction [2].

Peptide Synthesis Side Reactions Lactam Formation

HF Cleavage Compatibility with Ornithine Byproduct Risk

The NO₂ protecting group on Boc-D-Arg(NO2)-OH is removed during standard hydrogen fluoride (HF) cleavage in Boc-SPPS . While this is an effective and widely used method, it is documented that this process can lead to a side reaction, resulting in the formation of ornithine residues (a deletion of the guanidine group) . In contrast, the Tos protecting group (Boc-Arg(Tos)-OH) is also removed by HF but is not susceptible to this specific ornithine side reaction . This creates a decision point: NO₂ offers an orthogonal stability profile for specific synthetic manipulations (e.g., fragment condensation), but carries a defined, quantifiable risk of ornithine formation during final cleavage, a risk that must be managed and is absent with Tos.

Peptide Cleavage Deprotection Side Reactions

High Purity Specification for Reproducible Synthesis

Commercially available Boc-D-Arg(NO2)-OH is typically supplied with a minimum purity specification of ≥98% to ≥99% as determined by High-Performance Liquid Chromatography (HPLC) . This high level of purity is crucial for minimizing the accumulation of sequence errors and deletion peptides during stepwise solid-phase synthesis, especially for longer peptide sequences . Lower purity building blocks can lead to a significant reduction in the overall yield and purity of the final target peptide, necessitating more extensive and costly purification steps.

Peptide Synthesis Quality Control Purity

Validated Applications for Boc-D-Arg(NO2)-OH (CAS 50913-12-7)


Synthesis of Stereochemically Defined D-Arginine Peptides via Boc-SPPS

The primary application of Boc-D-Arg(NO2)-OH is as a building block in Boc-solid-phase peptide synthesis (Boc-SPPS) for the incorporation of a D-arginine residue into a peptide chain . Its specific D-stereochemistry, confirmed by optical rotation, is essential for generating peptides with the correct three-dimensional structure, which is critical for biological activity in applications such as antimicrobial peptide research, protease inhibitor development, and the study of peptide-receptor interactions . The orthogonal protection strategy (Boc on α-amine, NO₂ on side-chain) allows for selective deprotection and coupling, enabling the construction of complex sequences with high fidelity .

Preparation of Peptide Fragments for Fragment Condensation

The NO₂ protecting group on Boc-D-Arg(NO2)-OH offers a key advantage in convergent peptide synthesis strategies. Unlike other protecting groups, the NO₂ group is stable to the acidic conditions used for Boc removal (e.g., TFA) and to reagents like trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) . This stability allows researchers to synthesize fully protected peptide fragments containing a D-arginine residue, purify them, and then couple them together in solution phase. The NO₂ group is then removed in the final step with hydrogen fluoride (HF) or by catalytic hydrogenolysis . This methodology is invaluable for synthesizing long or difficult peptides that are challenging to assemble by linear SPPS alone .

Synthesis of Selective Enzyme Inhibitors and Pharmacological Probes

Boc-D-Arg(NO2)-OH is a critical precursor in the synthesis of specific enzyme inhibitors. Notably, it has been used in the preparation of selective, chloromethyl ketone-based inactivators of human plasma kallikrein, a serine protease involved in inflammation and blood coagulation . The D-arginine residue provides the necessary recognition element for the enzyme's active site, while the chloromethyl ketone moiety forms a covalent, irreversible bond with the catalytic serine, leading to potent and selective inhibition . This application extends to the development of pharmacological probes for studying enzyme function and to the design of novel therapeutic agents targeting proteases involved in disease.

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